molecular formula C12H10BrNO2 B11080803 N-(4-bromophenyl)-2-methylfuran-3-carboxamide

N-(4-bromophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B11080803
M. Wt: 280.12 g/mol
InChI Key: POXZWQNMCKOVFN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with a carboxamide group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, yielding the desired carboxamide in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the furan ring.

    Coupling: New biaryl compounds.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-methylfuran-3-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in bacterial cells, disrupting their normal functions. This interaction may involve binding to enzymes or other proteins essential for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-methylfuran-3-carboxamide stands out due to its furan ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

N-(4-bromophenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C12H10BrNO2/c1-8-11(6-7-16-8)12(15)14-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,14,15)

InChI Key

POXZWQNMCKOVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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